
4-Fluoro-2-nitro-5-sulfanylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-nitro-5-sulfanylbenzoic acid is an organic compound with the molecular formula C7H4FNO4S This compound is characterized by the presence of a fluorine atom, a nitro group, and a sulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-5-sulfanylbenzoic acid typically involves multiple steps
Industrial Production Methods: Industrial production of this compound may utilize continuous-flow reactors to enhance the efficiency and safety of the nitration process. Continuous-flow systems offer better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitro-5-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of 4-amino-2-nitro-5-sulfanylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Fluoro-2-nitro-5-sulfanylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitro-5-sulfanylbenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Fluoro-2-nitrobenzoic acid: Lacks the sulfanyl group but shares the fluorine and nitro groups.
5-Fluoro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of the sulfanyl group.
2-Fluoro-5-sulfanylbenzoic acid: Similar structure but with different positioning of the nitro group.
Uniqueness: 4-Fluoro-2-nitro-5-sulfanylbenzoic acid is unique due to the combination of fluorine, nitro, and sulfanyl groups on the benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H4FNO4S |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
4-fluoro-2-nitro-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H4FNO4S/c8-4-2-5(9(12)13)3(7(10)11)1-6(4)14/h1-2,14H,(H,10,11) |
InChI Key |
BNQWUGIQHQLHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
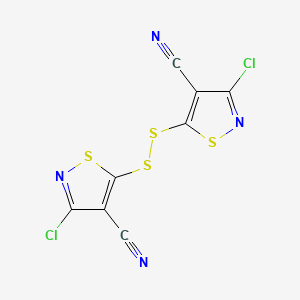
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
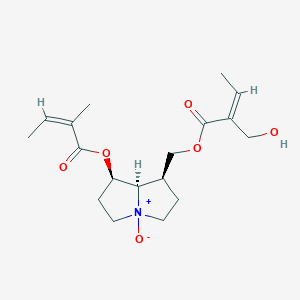
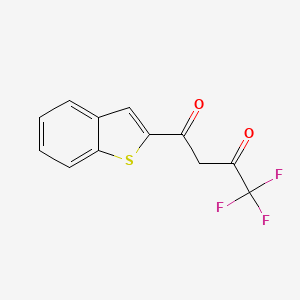
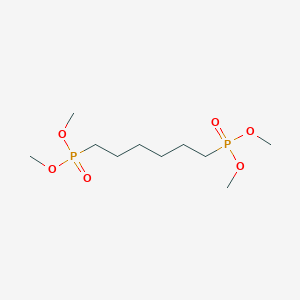


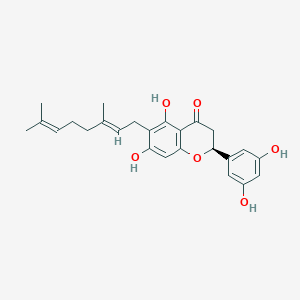

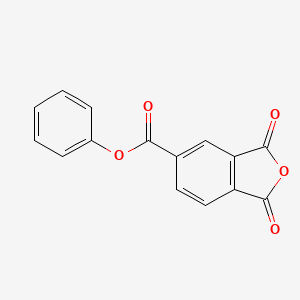
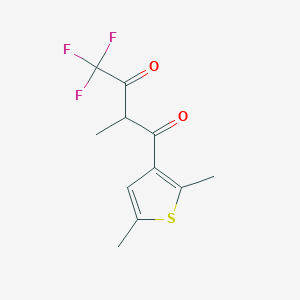
![[Orn5]-URP acetate](/img/structure/B14752167.png)
